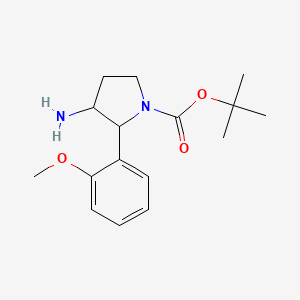

tert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H24N2O3 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-12(17)14(18)11-7-5-6-8-13(11)20-4/h5-8,12,14H,9-10,17H2,1-4H3 |

InChI Key |

MSUMOBRDVBQXGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2OC)N |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material: 3-Amino-2-(2-methoxyphenyl)pyrrolidine

- Reagents: Di-tert-butyl dicarbonate (Boc anhydride), a base such as triethylamine or sodium bicarbonate

- Conditions: Anhydrous environment, typically at room temperature or mild heating

- Reaction: The amino group reacts with Boc anhydride, forming the carbamate-protected intermediate

Reaction Scheme:

3-Amino-2-(2-methoxyphenyl)pyrrolidine + Di-tert-butyl dicarbonate → tert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

This method is supported by patent EP2358670B1, which describes similar carbamate protection strategies for pyrrolidine derivatives.

Introduction of the Amino Group at the 3-Position via Reductive Amination

The amino group at the 3-position can be introduced through reductive amination, especially when starting from keto or aldehyde precursors.

Procedure:

- Starting Material: A keto or aldehyde derivative of the pyrrolidine ring

- Reagents: Amine source (e.g., ammonia or primary amines), reducing agents such as sodium cyanoborohydride or lithium aluminum hydride

- Conditions: Mild acid or base catalysis, often under inert atmosphere

- Outcome: Formation of the amino group at the 3-position with retention of the Boc protecting group

This approach is detailed in research articles focusing on pyrrolidine derivatives for pharmaceutical purposes, where reductive amination allows for selective functionalization.

Substitution on the Aromatic Ring (2-Methoxyphenyl Group)

The attachment of the 2-methoxyphenyl group to the pyrrolidine core can be achieved via nucleophilic aromatic substitution or cross-coupling reactions.

Procedure:

- Method: Suzuki-Miyaura coupling or similar palladium-catalyzed cross-coupling reactions

- Reagents: Boronic acids or esters of 2-methoxyphenyl, palladium catalysts, base

- Conditions: Mild heating, inert atmosphere

- Outcome: Efficient attachment of the aromatic moiety to the pyrrolidine ring

Summary Data Table of Preparation Methods

| Step | Method | Reagents | Conditions | Purpose | References |

|---|---|---|---|---|---|

| 1 | Carbamate formation | Di-tert-butyl dicarbonate, triethylamine | Room temp, anhydrous | Protect amino group | EP2358670B1 |

| 2 | Reductive amination | Ammonia or primary amines, NaBH3CN | Mild acid/base, inert atmosphere | Introduce amino group at 3-position | General organic synthesis literature |

| 3 | Aromatic substitution | Suzuki-Miyaura coupling | Pd catalyst, inert atmosphere | Attach 2-methoxyphenyl group | Organic synthesis protocols |

Research Findings and Notes

- Patent EP2358670B1 describes a process involving the reaction of pyrrolidine derivatives with carbamate reagents to produce protected intermediates, which can be further functionalized (e.g., via reductive amination or aromatic substitution).

- Research articles highlight the use of reductive amination to introduce amino groups onto pyrrolidine rings, often utilizing aldehyde or ketone precursors and reducing agents like sodium cyanoborohydride.

- Industrial scale synthesis may involve continuous flow reactors to improve yield and purity, with purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane.

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent type, position, and electronic properties. Below is a systematic comparison based on evidence:

Substituent Variations on the Aromatic Ring

- tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate (CAS 1784828-59-6) Molecular Formula: C₁₅H₂₁ClN₂O₂ Molecular Weight: 296.79 Key Difference: The 4-chloro substituent introduces electron-withdrawing effects, reducing aromatic ring electron density compared to the 2-methoxy group. Source:

- Source:

Heterocyclic Modifications

- tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS 1353983-27-3) Molecular Formula: C₁₂H₂₃NO₃S Molecular Weight: 261.38 Key Difference: Replacement of the 2-methoxyphenyl group with a thioether-linked hydroxyethyl chain increases hydrophilicity and introduces sulfur-based reactivity (e.g., susceptibility to oxidation). Source:

- Source:

Amino Group Position and Protection

- (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS 1400562-12-0) Similarity Score: 0.96 Key Difference: The 4-methoxy group and stereospecific amino placement alter hydrogen-bonding capacity and conformational flexibility compared to the target compound. Source:

- trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4) Similarity Score: 0.91 Key Difference: Expansion to a piperidine ring with a hydroxyl group increases ring flexibility and polarity, affecting pharmacokinetic properties. Source:

Physicochemical and Functional Properties

Research Implications

- Synthetic Utility : The target compound’s 2-methoxy group enables regioselective functionalization, whereas chloro analogs are more suited for cross-coupling reactions .

- Crystallography : Structural determination of such compounds relies on tools like SHELXL for resolving stereochemistry and substituent effects .

Biological Activity

tert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

The presence of the tert-butyl group and the methoxyphenyl moiety enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrrolidine derivatives. For example, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:

- IC Values : Compounds derived from pyrrolidine structures have exhibited IC values ranging from 0.16 µM to 5.85 µM against different cancer cell lines, indicating potent antiproliferative activity .

A specific case study demonstrated that a structurally analogous compound inhibited the growth of HCT116 human colon carcinoma cells with a GI value of 2.30 µM, suggesting that modifications in the pyrrolidine structure can lead to enhanced anticancer efficacy .

The mechanism by which pyrrolidine derivatives exert their anticancer effects often involves the modulation of cell signaling pathways. For instance, some compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies have revealed potential binding interactions with key proteins involved in tumor growth and metastasis.

Table of Biological Activities

| Activity Type | Compound Type | IC / GI (µM) | Reference |

|---|---|---|---|

| Antiproliferative | Pyrrolidine Derivative | 0.16 - 5.85 | |

| Colon Cancer Inhibition | tert-butyl 3-amino-pyrrolidine derivative | GI = 2.30 |

Case Studies

- Anticancer Evaluation : A study evaluated various pyrrolidine derivatives for their anticancer properties against multiple human cancer cell lines. The results indicated that modifications in the side chains significantly affected the compounds' potency, with some achieving IC values comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Another investigation into the mechanism revealed that certain derivatives could induce apoptosis through caspase activation and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.